Cas no 54503-65-0 (2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose)

2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose is a protected ribofuranose derivative widely used in carbohydrate chemistry and nucleoside synthesis. The isopropylidene group at the 2,3-positions and the trityl group at the 5-position provide selective protection, enhancing stability and enabling controlled functionalization at other reactive sites. This compound is particularly valuable in oligonucleotide and glycosylation reactions, where precise regioselectivity is critical. Its crystalline form ensures high purity and ease of handling, while the orthogonal protecting groups allow for sequential deprotection under mild conditions. These features make it a versatile intermediate in pharmaceutical research and the synthesis of complex biomolecules.
2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose structure
54503-65-0 structure
商品名:2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose
CAS番号:54503-65-0
MF:C27H28O5
メガワット:432.50822
MDL:MFCD25542415
CID:1090419
PubChem ID:13235616

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 化学的及び物理的性質

名前と識別子

    • (3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
    • 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
    • (3aR,4R,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
    • 54503-65-0
    • 2,3-O-Isopropylidene-5-O-trityl-
    • 2,3-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-ribofuranose
    • AKOS022175649
    • DTXSID10530803
    • (3aR,4R,6R,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-ol
    • CS-D0125
    • A-D-ribofuranose
    • 2,3-O-(1-METHYLETHYLIDENE)-5-O-(TRIPHENYLMETHYL)-?-D-RIBOFURANOSE
    • 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose
    • MDL: MFCD25542415
    • インチ: InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25-/m1/s1
    • InChIKey: NRCVVYSZYAHOMW-ZGFBMJKBSA-N
    • ほほえんだ: CC1(C)O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O[C@H]([C@@H]2O1)O

計算された属性

  • せいみつぶんしりょう: 432.19367399g/mol
  • どういたいしつりょう: 432.19367399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 565.3±50.0 °C at 760 mmHg
  • フラッシュポイント: 295.7±30.1 °C
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose セキュリティ情報

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O67570-250mg
2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
54503-65-0
250mg
¥1028.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O67570-5g
2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
54503-65-0
5g
¥6128.0 2021-09-08
TRC
I825465-5g
2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose
54503-65-0
5g
$ 885.00 2023-09-07
Chemenu
CM195847-10g
(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
54503-65-0 95%
10g
$1473 2022-09-29
TRC
I825465-10g
2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose
54503-65-0
10g
$ 1409.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O67570-10g
2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
54503-65-0
10g
¥10238.0 2021-09-08
Alichem
A159001471-5g
(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
54503-65-0 95%
5g
$990.00 2023-09-01
eNovation Chemicals LLC
D490862-1G
2,3-O-(1-Methylethylidene)-5-O-(triphenylMethyl)-beta-D-Ribofuranose
54503-65-0 95%
1g
$240 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O67570-25g
2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
54503-65-0
25g
¥20468.0 2021-09-08
Chemenu
CM195847-5g
(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
54503-65-0 95%
5g
$926 2021-08-05

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose 関連文献

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranoseに関する追加情報

2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose: A Comprehensive Overview

The compound with CAS No 54503-65-0, known as 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose, is a highly specialized sugar derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of ribofuranose, a five-membered ring sugar, and its structure incorporates two key functional groups: the isopropylidene group at the 2,3 positions and the trityl group at the 5 position. These modifications endow the molecule with unique chemical properties that make it valuable for various applications.

Ribofuranose itself is a fundamental building block in nature, serving as a precursor to essential biomolecules such as RNA and certain vitamins. The introduction of the isopropylidene group at positions 2 and 3 creates a cyclic acetal structure, which stabilizes the molecule and enhances its resistance to hydrolysis. This stabilization is particularly useful in synthetic chemistry, where such derivatives are often employed as intermediates in the synthesis of more complex molecules. The trityl group at position 5 further modifies the molecule's reactivity and solubility properties, making it suitable for specific applications in drug delivery systems and materials science.

Recent advancements in synthetic methodology have enabled researchers to explore novel routes for the synthesis of 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose. Traditionally, this compound was synthesized via multi-step processes involving protection-deprotection strategies and selective oxidation-reduction steps. However, modern approaches leverage more efficient catalysts and green chemistry principles to achieve higher yields and better purity. For instance, researchers have successfully employed enzymatic catalysis to streamline the synthesis process, reducing both time and environmental impact.

The applications of 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose span across multiple disciplines. In pharmacology, this compound serves as a valuable intermediate in the synthesis of antiviral agents and anticancer drugs. Its ability to act as a versatile scaffold allows chemists to attach various bioactive moieties while maintaining structural integrity. Recent studies have highlighted its potential as a carrier for targeted drug delivery systems due to its biocompatibility and controlled degradation properties.

In materials science, this compound has found use in the development of advanced polymers and bio-based materials. The incorporation of ribofuranose derivatives into polymer networks enhances their mechanical properties while imparting biodegradability—a critical feature for sustainable materials development. Researchers have demonstrated that polymers incorporating 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose exhibit improved tensile strength and biocompatibility compared to traditional polymer systems.

Moreover, 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose has emerged as a promising candidate in glycomics research. Glycomics—the study of carbohydrate structures—relies heavily on well-defined sugar derivatives for analytical purposes. This compound's unique structure allows for precise glycosylation studies, shedding light on carbohydrate-protein interactions that are pivotal in understanding diseases such as cancer and infectious disorders.

From an environmental perspective, the synthesis and application of 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose align with current trends toward sustainable chemistry. Its derivation from renewable resources (such as ribofuranose) and its potential use in biodegradable materials position it as a key player in green chemistry initiatives. Recent research has also explored its role in bio-based plastics and eco-friendly packaging solutions.

In conclusion, 2,3-O-Isopropylidene-5-O-trityl-b-D-ribofuranose (CAS No 54503-65-0) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure enables applications ranging from drug discovery to materials innovation while aligning with sustainability goals. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow further.

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